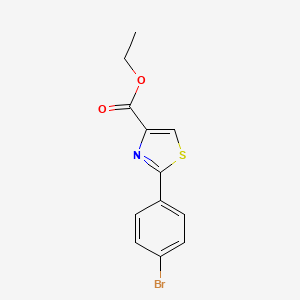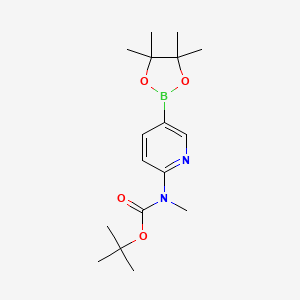![molecular formula C22H21N3O3 B1521979 Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate CAS No. 1173492-88-0](/img/structure/B1521979.png)
Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate
Übersicht
Beschreibung
“Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate” is a chemical compound with the CAS Number: 1173492-88-0 . It has a molecular weight of 375.43 and its IUPAC name is methyl 3- ( {4- [ (anilinocarbonyl)amino]anilino}methyl)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H21N3O3/c1-28-21(26)17-7-5-6-16(14-17)15-23-18-10-12-20(13-11-18)25-22(27)24-19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H2,24,25,27) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 156-158 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Bonding
In a study on isomeric reaction products, researchers analyzed the molecular structure and hydrogen bonding patterns in methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, closely related to the compound . This analysis revealed complex sheets and chains of edge-fused rings formed through hydrogen bonds, highlighting the potential for detailed molecular interaction studies and the design of molecular materials with specific properties Portilla et al., 2007.
Synthesis and Reagents for Heterocyclic Systems
Research on methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenylmethyl variants has provided insights into their use as reagents for synthesizing various heterocyclic systems. This illustrates the compound's role in facilitating the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other significant structures, indicating its importance in synthetic organic chemistry Selič et al., 1997.
Liquid Crystalline Behaviors
The synthesis and study of Schiff bases bearing ester linkages as a central core, including derivatives structurally related to the target compound, have shown significant liquid crystalline behaviors. This research underscores the compound's relevance in the development and understanding of liquid crystal technology, with implications for displays and optical devices Al-Obaidy et al., 2021.
Hyperbranched Aromatic Polyamide Synthesis
A study on the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate into hyperbranched aromatic polyamides highlights the compound's utility in polymer science. This work opens avenues for creating materials with novel properties, such as solubility and molecular weight control, beneficial for various applications, including coatings, adhesives, and composites Yang et al., 1999.
Antimicrobial Activity Studies
The synthesis and biological activity studies of novel arylazopyrazolones substituted with thiazolyhydrazone, which share structural similarities with the target compound, have contributed to antimicrobial research. These studies demonstrate the potential for using such compounds in developing new antimicrobial agents, addressing the ongoing need for novel therapeutics against resistant bacteria and fungi Shah, 2014.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-[[4-(phenylcarbamoylamino)anilino]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-21(26)17-7-5-6-16(14-17)15-23-18-10-12-20(13-11-18)25-22(27)24-19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJSJBLTHMYPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521901.png)


![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)




![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)
![[2-(3-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521918.png)
